Endomorphin 1

Description

isolated from bovine brain

Propriétés

IUPAC Name |

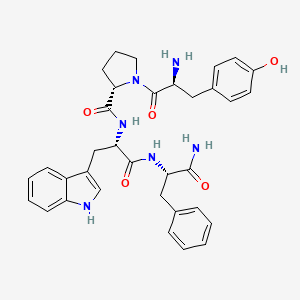

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXLJFNSKAHNFH-SYKYGTKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415505 | |

| Record name | Endomorphin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Endomorphin-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

189388-22-5 | |

| Record name | Endomorphin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endomorphin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endomorphin-1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endomorphin-1: A Comprehensive Technical Guide to the Selective Endogenous Mu-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits remarkable potency and selectivity as an agonist for the mu-opioid receptor (MOR).[1][2] This high affinity and selectivity distinguish it from other endogenous opioid peptides and position it as a critical tool for opioid research and a potential scaffold for the development of novel analgesics with improved side-effect profiles. This technical guide provides an in-depth overview of endomorphin-1, focusing on its receptor binding and functional activity, the experimental protocols used for its characterization, and its downstream signaling pathways.

Introduction

The discovery of endomorphin-1 in the late 1990s marked a significant advancement in opioid pharmacology.[1] Unlike other endogenous opioids such as enkephalins and dynorphins, which show affinity for multiple opioid receptor types, endomorphin-1 demonstrates a profound preference for the mu-opioid receptor, the primary target for clinically used opioid analgesics like morphine.[3] Its amino acid sequence, Tyr-Pro-Trp-Phe-NH2, confers this exceptional selectivity.[4] This document serves as a technical resource for professionals in neuroscience, pharmacology, and drug development, offering detailed data and methodologies for studying and utilizing this potent endogenous agonist.

Quantitative Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data on endomorphin-1's binding affinity and functional potency at opioid receptors, with comparisons to the standard mu-opioid agonist DAMGO and the prototypical opioid analgesic, morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ (mu) Receptor | δ (delta) Receptor | κ (kappa) Receptor | Selectivity (μ vs δ) | Selectivity (μ vs κ) |

| Endomorphin-1 | 0.36 - 1.11[5][6][7] | >1000[8] | >1000[8] | ~4000-fold[5][7] | ~15000-fold[5][7] |

| DAMGO | ~1-2 | ~200-300 | ~2000-3000 | ~200-fold | ~2000-fold |

| Morphine | 1.2 - 10[9] | ~200-500 | ~100-300 | ~20-50-fold | ~10-30-fold |

Note: Ki values can vary depending on the radioligand, tissue preparation, and assay conditions.

Table 2: Functional Potency (EC50/IC50, nM)

| Compound | GTPγS Binding Assay (EC50) | cAMP Inhibition Assay (IC50) | Guinea Pig Ileum Assay (IC50) | Tail-Flick Test (ED50, nmol, i.c.v.) |

| Endomorphin-1 | ~10-100 | ~1-10 | 61.2[10] | 6.16[6] |

| DAMGO | ~10-50 | ~1-10 | 29.2[10] | ~1-5 |

| Morphine | ~50-200 | ~20-100 | 46[11] | ~10-20 |

Note: EC50, IC50, and ED50 values are highly dependent on the specific experimental setup and biological system.

Experimental Protocols

Detailed methodologies for key experiments used to characterize endomorphin-1 are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of endomorphin-1 for opioid receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat brain, spinal cord, or cells expressing recombinant opioid receptors) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again to wash the membranes.

-

The final pellet is resuspended in assay buffer, and protein concentration is determined (e.g., using a BCA assay).

-

-

Binding Assay:

-

Membrane homogenates are incubated with a fixed concentration of a radiolabeled ligand specific for the mu-opioid receptor (e.g., [³H]DAMGO) and a range of concentrations of unlabeled endomorphin-1.

-

Incubation is typically carried out in a final volume of 1 ml of 50 mM Tris-HCl buffer at 25°C for 60-90 minutes.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid, such as naloxone.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of endomorphin-1 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[12]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Caption: Workflow for assessing G-protein activation.

Methodology:

-

Membrane Preparation: Membranes are prepared as described for the radioligand binding assay.

-

Assay:

-

Membranes are incubated in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (typically 10-30 µM).

-

Varying concentrations of endomorphin-1 are added to the membranes.

-

The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

The mixture is incubated at 30°C for 60 minutes.

-

-

Data Analysis:

-

The assay is terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data are analyzed to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation).

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation by endomorphin-1.

Methodology:

-

Cell Culture: Cells expressing the mu-opioid receptor (e.g., CHO or HEK293 cells) are cultured to near confluency.

-

Assay:

-

Cells are pre-incubated with an adenylyl cyclase stimulator, such as forskolin, to increase basal cAMP levels.

-

Varying concentrations of endomorphin-1 are added, and the cells are incubated for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.

-

-

Data Analysis: The IC50 value, representing the concentration of endomorphin-1 that causes a 50% inhibition of forskolin-stimulated cAMP production, is determined.

Guinea Pig Ileum Bioassay

This classic pharmacology preparation assesses the functional effect of opioids on smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Stimulation and Recording: The ileum is subjected to electrical field stimulation to induce twitch contractions, which are recorded using an isotonic transducer.

-

Drug Application: After a stable baseline of contractions is achieved, cumulative concentrations of endomorphin-1 are added to the organ bath.

-

Data Analysis: The inhibitory effect of endomorphin-1 on the twitch contractions is measured, and an IC50 value is calculated.

Tail-Flick Test

This in vivo assay measures the analgesic properties of endomorphin-1 in rodents.

Methodology:

-

Animal Handling: Mice or rats are gently restrained.

-

Drug Administration: Endomorphin-1 is administered, typically via intracerebroventricular (i.c.v.) injection, to bypass the blood-brain barrier.

-

Nociceptive Testing: A focused beam of heat is applied to the animal's tail.

-

Data Collection: The latency for the animal to "flick" its tail away from the heat source is measured. A cut-off time is used to prevent tissue damage.

-

Data Analysis: The dose of endomorphin-1 that produces a 50% of the maximal possible analgesic effect (ED50) is determined.

Downstream Signaling Pathways

Activation of the mu-opioid receptor by endomorphin-1 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, the MOR primarily couples to inhibitory G-proteins of the Gi/o family.

Signaling Pathway of Endomorphin-1 at the Mu-Opioid Receptor

Caption: Endomorphin-1 signaling cascade via the mu-opioid receptor.

The primary signaling events following endomorphin-1 binding to the MOR include:

-

G-Protein Activation: The activated MOR promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.[13]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[14]

-

The Gβγ subunit also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which decreases neuronal excitability.[4]

-

-

Activation of MAPK/ERK Pathway: Endomorphin-1 has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This can occur through Gβγ-dependent mechanisms or via β-arrestin scaffolding proteins, and is implicated in both acute effects and long-term adaptations to opioid exposure.

Conclusion

Endomorphin-1 stands out as a highly selective and potent endogenous agonist of the mu-opioid receptor. Its unique pharmacological profile makes it an invaluable tool for dissecting the complexities of opioid signaling and a promising lead compound for the development of next-generation analgesics. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further research into the therapeutic potential of endomorphin-1 and its analogs, ultimately aiming to develop safer and more effective pain management strategies.

References

- 1. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mitogen-Activated Protein Kinase Signaling Mediates Morphine Induced-Delayed Hyperalgesia [frontiersin.org]

- 3. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Opioid control of MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The up-and-down method substantially reduces the number of animals required to determine antinociceptive ED50 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor constants for endomorphin-1 and endomorphin-1-ol indicate differences in efficacy and receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An apparatus to assay opioid activity in the infused lumen of the intact isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mu-opioid receptors are located postsynaptically and endomorphin-1 inhibits voltage-gated calcium currents in premotor cardiac parasympathetic neurons in the rat nucleus ambiguus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of mu opioid receptors inhibits transient high- and low-threshold Ca2+ currents, but spares a sustained current - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unique Pharmacological Profile of Endomorphin-1 Compared to Classical Opioids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits a remarkably high affinity and selectivity for the µ-opioid receptor (MOR). This profile distinguishes it from classical opioids, such as morphine, which often display broader receptor activity and a different downstream signaling cascade. This technical guide provides a comprehensive comparison of the pharmacological profiles of Endomorphin-1 and classical opioids, with a focus on receptor binding, signal transduction, and physiological outcomes. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers in opioid pharmacology and drug development.

Introduction

The quest for potent analgesics with fewer side effects than classical opioids has driven extensive research into the endogenous opioid system. The discovery of endomorphins, particularly Endomorphin-1, revealed a potential avenue for developing safer and more effective pain therapeutics. Unlike morphine and other alkaloids, Endomorphin-1 is a naturally occurring ligand with an exceptional preference for the µ-opioid receptor, the primary target for most clinically used opioids. This guide will dissect the unique pharmacological characteristics of Endomorphin-1, contrasting them with those of classical opioids to highlight its potential as a lead compound for novel analgesic development.

Receptor Binding Profile

The initial interaction of a ligand with its receptor is a critical determinant of its pharmacological effects. Endomorphin-1 is distinguished by its high affinity and unparalleled selectivity for the µ-opioid receptor over δ (DOR) and κ (KOR) opioid receptors.

Quantitative Comparison of Binding Affinities

The binding affinities (Ki) of Endomorphin-1 and the classical opioid morphine for the three main opioid receptor subtypes are summarized in the table below. This data, compiled from various radioligand binding assays, illustrates the superior selectivity of Endomorphin-1 for the µ-opioid receptor.

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (µ vs δ/κ) |

| Endomorphin-1 | 0.3 - 1.5 | >1000 | >1000 | High |

| Morphine | 1 - 10 | 100 - 1000 | 100 - 1000 | Moderate |

Note: Ki values are approximate ranges compiled from multiple sources. Actual values can vary based on experimental conditions.

Signal Transduction Pathways

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), both Endomorphin-1 and classical opioids initiate a cascade of intracellular signaling events. However, subtle differences in their interaction with the receptor can lead to divergent downstream effects, a concept known as biased agonism.

G-Protein Activation

Both Endomorphin-1 and morphine are agonists at the µ-opioid receptor, meaning they activate the receptor to produce a biological response. This activation primarily involves the coupling to and activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Interestingly, studies suggest that Endomorphin-1 and morphine may differ in their ability to activate specific G-protein subtypes. For instance, some evidence indicates that Endomorphin-1 preferentially recruits GαoA, while morphine may have a different G-protein activation profile. This differential activation could contribute to their distinct physiological effects.

Canonical G-protein signaling pathway activated by µ-opioid receptor agonists.

β-Arrestin Recruitment

The recruitment of β-arrestin proteins to the activated GPCR is a key mechanism for receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. It is hypothesized that the β-arrestin pathway is responsible for many of the adverse effects of opioids, such as respiratory depression and tolerance.

Classical opioids like morphine are known to be relatively poor recruiters of β-arrestin compared to other agonists like DAMGO. While direct comparative studies on Endomorphin-1's β-arrestin recruitment are less abundant, the prevailing hypothesis is that its unique structure may lead to a signaling bias away from the β-arrestin pathway, potentially explaining its more favorable side-effect profile.

β-arrestin recruitment and downstream signaling cascade.

Physiological Effects

The distinct pharmacological profiles of Endomorphin-1 and classical opioids translate into notable differences in their physiological effects, particularly concerning analgesia and adverse effects.

Analgesia

Both Endomorphin-1 and morphine are potent analgesics. However, the high selectivity of Endomorphin-1 for the µ-opioid receptor may contribute to a more targeted analgesic effect with a potentially wider therapeutic window.

Adverse Effects

A key area of differentiation lies in the side-effect profiles. Preclinical studies have suggested that Endomorphin-1 and its analogs may cause less severe respiratory depression, constipation, and development of tolerance compared to morphine at equianalgesic doses. This improved safety profile is thought to be linked to its unique signaling properties, potentially including reduced β-arrestin recruitment.

| Physiological Effect | Endomorphin-1 | Morphine |

| Analgesia | Potent | Potent |

| Respiratory Depression | Reduced | Significant |

| Gastrointestinal Transit | Less inhibition | Significant inhibition |

| Tolerance Development | Slower | Faster |

| Physical Dependence | Milder | More pronounced |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacological profiles of opioid ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of Endomorphin-1 and a classical opioid for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

Test compounds (Endomorphin-1, morphine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of Endomorphin-1 and a classical opioid in activating G-proteins via the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compounds (Endomorphin-1, morphine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-labeled GTPγS.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and the test compound.

-

For determining non-specific binding, add a high concentration of non-labeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to determine EC50 and Emax values.

Conclusion

Endomorphin-1 presents a unique pharmacological profile characterized by exceptional µ-opioid receptor selectivity and potentially biased signaling that may favor G-protein activation over β-arrestin recruitment. These characteristics appear to translate into a potent analgesic with a more favorable side-effect profile compared to classical opioids like morphine. The data and protocols presented in this guide offer a foundational resource for further investigation into Endomorphin-1 and the development of next-generation analgesics. A deeper understanding of its distinct molecular interactions and signaling pathways will be crucial in harnessing its therapeutic potential.

The Endomorphin-1 Saga: A Quarter-Century of Mu-Opioid Receptor Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Discovered in 1997 by Zadina and colleagues, Endomorphin-1 (EM-1) is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits remarkably high affinity and selectivity for the µ-opioid receptor (MOR).[1][2][3][4] This discovery marked a significant milestone in opioid research, as EM-1 was proposed to be a natural ligand for the same receptor targeted by morphine and other clinically vital analgesics.[3] Its unique pharmacological profile, including potent antinociceptive effects comparable to morphine but with a potentially more favorable side-effect profile, has spurred over two decades of intensive research.[5][6] This in-depth technical guide provides a comprehensive overview of the history of Endomorphin-1 research since its inception, focusing on key experimental findings, detailed methodologies, and the evolution of our understanding of its physiological roles and therapeutic potential.

Molecular Profile and Receptor Interaction

Endomorphin-1's structure, a simple yet elegant four-amino-acid sequence, dictates its profound biological activity.[2] Its high affinity and selectivity for the µ-opioid receptor have been consistently demonstrated through various in vitro and in vivo studies.

Quantitative Analysis of Receptor Binding and Activation

The interaction of Endomorphin-1 with the µ-opioid receptor has been extensively quantified using radioligand binding assays and functional assays such as GTPγS binding. These studies have provided crucial data on its affinity, potency, and efficacy.

| Ligand | Receptor/Tissue | Assay Type | Ki (nM) | EC50/IC50 (nM) | Emax (%) | Reference |

| Endomorphin-1 | µ-opioid receptor | Radioligand Binding | 0.36 | [4] | ||

| Endomorphin-1 | CHO-hMOR | GTPγS Binding | ~10 | [7] | ||

| Endomorphin-1 | Rat Brain Membranes | GTPγS Binding | 70 (vs DAMGO) | [8] | ||

| GAGPC (EM-1 Analog) | µ-opioid receptor | Radioligand Binding | 1.42-fold higher than EM-1 | [9] | ||

| C10-E1SP7 (EM-1 Analog) | µ-opioid receptor | Radioligand Binding | 3.87 ± 0.51 | [10] | ||

| C10-E1SP7 (EM-1 Analog) | MOP expressing cells | cAMP accumulation | 45 ± 13 | [10] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing Endomorphin-1.

Radioligand Binding Assay

This technique is fundamental for determining the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of Endomorphin-1 and its analogs for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO-hMOR cells or rat brain tissue).

-

Radioligand, typically a high-affinity µ-opioid receptor ligand such as [³H]-DAMGO or [³H]-diprenorphine.

-

Unlabeled Endomorphin-1 or its analogs.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a series of tubes, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (Endomorphin-1 or analog).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled µ-opioid agonist (e.g., 10 µM DAMGO).

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Figure 1: Experimental workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the µ-opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of Endomorphin-1 in activating G proteins.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Endomorphin-1 or its analogs.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare cell membranes as described for the radioligand binding assay.

-

In a series of tubes, incubate the cell membranes with varying concentrations of the test agonist (Endomorphin-1) in the assay buffer containing GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation of [³⁵S]GTPγS binding).[11][12]

Figure 2: Experimental workflow for a GTPγS binding assay.

Signaling Pathways of Endomorphin-1

Upon binding to the µ-opioid receptor, a G protein-coupled receptor (GPCR), Endomorphin-1 initiates a cascade of intracellular signaling events that ultimately lead to its physiological effects.[13]

Figure 3: Simplified signaling pathway of Endomorphin-1.

Physiological Effects and In Vivo Research

Endomorphin-1 exerts a range of physiological effects, with its analgesic properties being the most extensively studied.

Analgesia

Numerous studies have demonstrated the potent antinociceptive effects of Endomorphin-1 in various animal models of pain.[5]

A common method for assessing spinal analgesia.[14][15][16]

Objective: To measure the analgesic effect of Endomorphin-1 by determining the latency of a tail-flick response to a thermal stimulus.

Materials:

-

Tail-flick apparatus with a radiant heat source.

-

Experimental animals (e.g., rats or mice).

-

Endomorphin-1 solution for administration (e.g., intrathecal or intracerebroventricular injection).

-

Vehicle control solution.

Procedure:

-

Habituate the animals to the testing apparatus and handling for several days prior to the experiment.

-

Determine the baseline tail-flick latency for each animal by focusing the heat source on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

-

Administer Endomorphin-1 or the vehicle control to the animals.

-

At specific time points after administration, re-measure the tail-flick latency.

-

An increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.

-

Data are often expressed as the maximum possible effect (%MPE).

Cardiovascular and Respiratory Effects

The effects of Endomorphin-1 on the cardiovascular and respiratory systems have been a critical area of investigation, particularly in comparison to morphine, to assess its potential for a safer therapeutic profile.[17][18]

Studies in conscious rats have shown that intravenous administration of Endomorphin-1 can cause a decrease in heart rate.[17][19] However, unlike the selective MOR agonist DAMGO and Endomorphin-2, Endomorphin-1 did not significantly decrease blood pressure at analgesic doses in conscious animals.[17][19] In anesthetized rats, all three peptides, including Endomorphin-1, decreased both heart rate and blood pressure.[17]

Regarding respiration, Endomorphin-1, along with DAMGO and Endomorphin-2, elicits biphasic responses with a brief period of respiratory depression followed by a more sustained increase in minute ventilation.[17][18][19] Notably, the dose of Endomorphin-1 required to induce respiratory depression was higher than that needed for analgesia, suggesting a potential separation of analgesic and respiratory depressive effects.[18]

| Compound | Analgesic Threshold Dose (nmol/kg, i.v.) | Effect on Heart Rate | Effect on Blood Pressure (conscious rats) | Respiratory Effect | Reference |

| Endomorphin-1 | ~900 | Decrease | No significant decrease at analgesic doses | Biphasic (depression then stimulation) | [17][18][19] |

| Endomorphin-2 | ~900 | Decrease | Decrease | Biphasic (depression then stimulation) | [17][18][19] |

| DAMGO | ~900 | Decrease | Decrease | Biphasic (depression then stimulation) | [17][18][19] |

| Morphine | Decrease | Decrease | Depression | [17][18][19] |

Development of Endomorphin-1 Analogs

A significant focus of Endomorphin-1 research has been the development of analogs with improved pharmacological properties.[1][9][10][20][21] Native Endomorphin-1 has limitations for clinical use, including poor metabolic stability and limited ability to cross the blood-brain barrier.[21]

Strategies to overcome these limitations have included:

-

N-terminal modifications: Addition of lipoamino acids or guanidino groups to enhance metabolic stability and membrane permeability.[9][10][22]

-

Substitution of amino acids: Replacing proline at position 2 with constrained amino acids to improve affinity and stability.[20]

-

Cyclization: Creating cyclic analogs to restrict conformational flexibility and increase receptor affinity.

-

Glycosylation: Attaching sugar moieties to improve transport across biological membranes.

These modifications have led to the development of several promising Endomorphin-1 analogs with enhanced analgesic potency, longer duration of action, and potentially fewer side effects compared to both the parent compound and morphine.[1][9][23]

Tolerance and Dependence

A critical aspect of opioid research is the investigation of tolerance and dependence. Preclinical studies suggest that Endomorphin-1 may induce less tolerance and physical dependence compared to morphine.[6] This is hypothesized to be related to differences in µ-opioid receptor internalization and downstream signaling pathways.[6] Research into the mechanisms underlying these differences is ongoing and holds significant promise for the development of non-addictive analgesics.

Conclusion

Since its discovery in 1997, Endomorphin-1 has emerged as a pivotal molecule in our understanding of the endogenous opioid system. Its high affinity and selectivity for the µ-opioid receptor, coupled with its potent analgesic effects, have made it a subject of intense scientific inquiry. Research has elucidated its fundamental signaling mechanisms and physiological roles, and has driven the development of novel analogs with improved therapeutic potential. While challenges remain in translating these findings into clinical applications, the continued exploration of Endomorphin-1 and its derivatives offers a promising avenue for the creation of safer and more effective pain management strategies, potentially mitigating the public health crisis associated with traditional opioid use. The journey of Endomorphin-1 research exemplifies the intricate process of drug discovery, from the identification of an endogenous ligand to the rational design of next-generation therapeutics.

References

- 1. Endomorphin-1 analogs with enhanced metabolic stability and systemic analgesic activity: design, synthesis, and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endomorphin - Wikipedia [en.wikipedia.org]

- 3. Endomorphin-1 - Wikipedia [en.wikipedia.org]

- 4. A potent and selective endogenous agonist for the mu-opiate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. 5-formyl-ctp.com [5-formyl-ctp.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Recent Advances in the Search for the μ-Opioidergic System [jstage.jst.go.jp]

- 9. Original endomorphin-1 analogues exhibit good analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tail flick test - Wikipedia [en.wikipedia.org]

- 17. Differential cardiorespiratory effects of endomorphin 1, endomorphin 2, DAMGO, and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsjournals.org [atsjournals.org]

- 19. atsjournals.org [atsjournals.org]

- 20. Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, biological activity and structure-activity relationship of endomorphin-1/substance P derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characteristics of the Tetrapeptide Endomorphin-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endomorphin-1 is an endogenous tetrapeptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2. It exhibits exceptionally high affinity and selectivity for the μ-opioid receptor, positioning it as a key molecule in pain modulation and a promising lead for the development of novel analgesics with potentially fewer side effects than traditional opioids. This technical guide provides a comprehensive overview of the structural characteristics of Endomorphin-1, detailing its conformational dynamics, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, it outlines the canonical signaling pathway activated upon its binding to the μ-opioid receptor.

Primary and Physicochemical Structure

Endomorphin-1 is a tetrapeptide with the sequence L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide.[1] The C-terminus is amidated, a common post-translational modification in bioactive peptides.[2] The presence of two aromatic residues, Tryptophan and Phenylalanine, in addition to Tyrosine, contributes to its overall hydrophobicity.

Table 1: Physicochemical Properties of Endomorphin-1

| Property | Value | Reference |

| Amino Acid Sequence | Tyr-Pro-Trp-Phe-NH2 | [1] |

| Molecular Formula | C34H38N6O5 | [3] |

| Molar Mass | 610.715 g·mol−1 | [3] |

| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | [3] |

Three-Dimensional Conformation and Dynamics

The three-dimensional structure of Endomorphin-1 is not static but exists as an ensemble of conformations in solution. A key feature is the presence of cis and trans isomers around the Tyr-Pro peptide bond.

In aqueous solution, the trans configuration is the predominant form. However, in membrane-mimicking environments, the population of the cis isomer can increase. The conformation is also influenced by the solvent environment. In dimethyl sulfoxide (DMSO), a non-polar solvent, the cis isomer adopts a more compact, folded structure, while the trans isomer is more extended.

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations have been instrumental in elucidating these conformational preferences. These studies suggest that the relative orientation of the aromatic side chains of Tyrosine, Tryptophan, and Phenylalanine is crucial for its high affinity and selectivity for the μ-opioid receptor.

Quantitative Binding and Activity Data

Endomorphin-1 is characterized by its high binding affinity and selectivity for the μ-opioid receptor over δ- and κ-opioid receptors. Various studies have quantified these interactions, and the data is summarized below.

Table 2: Binding Affinity and Potency of Endomorphin-1 and Selected Analogs

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Endomorphin-1 | μ-opioid | Radioligand Binding | 0.36 | - | |

| Endomorphin-1 | μ-opioid | Radioligand Binding | 1.11 | - | [4][5] |

| Endomorphin-1 | μ-opioid | cAMP formation inhibition | - | 14.0 | [4] |

| Tyr-β-(R)-Pro-Trp-PheNH2 | μ-opioid | Radioligand Binding | 0.33 | - | [6][7] |

| Endomorphin-1 | μ-opioid | Radioligand Binding | 11.1 | - | [6][7] |

| C10LAA-Endomorphin-1/SP(7-11) (Compound 5) | μ-opioid | Radioligand Binding | 3.87 | 45 | [8][9] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the three-dimensional structure and conformational dynamics of Endomorphin-1 in solution.

Methodology:

-

Sample Preparation: [2][10][11][12][13][14]

-

Dissolve 1-5 mg of synthetic Endomorphin-1 in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or 90% H2O/10% D2O).

-

The final peptide concentration should be in the range of 1-5 mM.[10][11]

-

Adjust the pH of aqueous samples to a range of 4.0-6.0 to minimize the exchange rate of amide protons.

-

Filter the sample to remove any particulate matter.

-

-

NMR Data Acquisition: [12]

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D 1H Spectrum: Provides an initial overview of the sample's purity and conformational complexity.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart, which is crucial for determining the 3D structure.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate correlation times where the NOE is close to zero.

-

-

Data Processing and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.

-

Derive interproton distance restraints from the NOESY cross-peak intensities.

-

Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental restraints.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of Endomorphin-1 and to identify its degradation products.

Methodology:

-

Sample Preparation:

-

Dissolve the Endomorphin-1 sample in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid).[15]

-

The concentration is typically in the low micromolar to nanomolar range.

-

-

Liquid Chromatography (for separation of mixtures): [15]

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like formic acid.

-

-

Mass Spectrometry: [5][16][17][18][19][20]

-

The eluent from the HPLC is directed to the electrospray ionization source of the mass spectrometer.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase peptide ions.

-

Analyze the mass-to-charge ratio (m/z) of the ions in the mass analyzer (e.g., quadrupole, time-of-flight).

-

For fragmentation analysis (MS/MS), select the parent ion of interest, fragment it in a collision cell, and analyze the m/z of the fragment ions to determine the amino acid sequence.

-

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Endomorphin-1 for the μ-opioid receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat brain) or cells expressing the μ-opioid receptor in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membranes several times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Competition Binding Assay: [6]

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [3H]DAMGO), and varying concentrations of unlabeled Endomorphin-1.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Endomorphin-1 concentration.

-

Determine the IC50 value (the concentration of Endomorphin-1 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

μ-Opioid Receptor Signaling Pathway

Endomorphin-1 exerts its biological effects by activating the μ-opioid receptor, a G-protein coupled receptor (GPCR).[11][21][22] The canonical signaling cascade is as follows:

-

Binding and Activation: Endomorphin-1 binds to the extracellular domain of the μ-opioid receptor, inducing a conformational change.[11][21]

-

G-protein Coupling: The activated receptor couples to an intracellular heterotrimeric G-protein of the Gi/o family.[11][21]

-

G-protein Dissociation: This coupling promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[11]

-

Downstream Effectors:

-

The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

-

-

Cellular Response: The net effect of these events is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic and other physiological effects of Endomorphin-1.

Conclusion

Endomorphin-1's unique structural features, particularly its amino acid sequence and conformational flexibility, are intrinsically linked to its potent and selective activation of the μ-opioid receptor. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the design of novel analgesics based on the Endomorphin-1 scaffold. A thorough understanding of its structure-activity relationship and signaling pathways is paramount for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Synthesis and binding activity of endomorphin-1 analogues containing beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 9. Synthesis, biological activity and structure-activity relationship of endomorphin-1/substance P derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nmr-bio.com [nmr-bio.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 15. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 20. masspec.scripps.edu [masspec.scripps.edu]

- 21. teachmephysiology.com [teachmephysiology.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Proposed Non-Ribosomal Synthesis of Endomorphin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract: Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂), a potent and highly selective endogenous agonist for the μ-opioid receptor, presents a significant anomaly in neuropeptide biology.[1] Despite its well-characterized physiological effects, including potent analgesia, the biosynthetic pathway of Endomorphin-1 remains elusive.[1][2] The failure to identify a corresponding gene or precursor protein has led to the compelling, albeit not yet definitively proven, hypothesis that it may be synthesized via a non-ribosomal pathway. This document provides an in-depth exploration of this proposed mechanism, collating the existing evidence and theoretical frameworks. It is intended to serve as a technical guide for researchers investigating opioid pharmacology, peptide synthesis, and novel drug development pathways.

The Central Enigma: A Missing Precursor

The conventional pathway for peptide synthesis in vertebrates is ribosomal. This process involves the transcription of a gene into mRNA, translation into a preproprotein, and subsequent post-translational processing by enzymes to yield the final active peptide(s).[3][4] All major families of endogenous opioid peptides, such as enkephalins, dynorphins, and β-endorphin, are known to be produced from the precursor proteins proenkephalin (PENK), prodynorphin (PDYN), and proopiomelanocortin (POMC), respectively.[5]

However, extensive searches of the human proteome and genome have failed to identify a precursor protein for the endomorphins.[6] Specifically, while the Tyr-Pro-Trp-Phe sequence of Endomorphin-1 has been found within twelve human proteins, none of these possess the necessary consensus sequences (e.g., a C-terminal Glycine for amidation followed by a basic amino acid for cleavage) that would mark them as a viable precursor.[6] This persistent lack of a genetic blueprint is the primary driver behind the hypothesis of a non-ribosomal synthesis mechanism.[1][6]

Logical Framework for the Hypothesis

The reasoning that points toward a non-ribosomal peptide synthesis (NRPS) pathway is largely deductive, based on the exclusion of the canonical ribosomal route.

Caption: Logical flow leading to the non-ribosomal synthesis hypothesis for Endomorphin-1.

Proposed Non-Ribosomal Mechanisms

While a complete, validated enzymatic pathway has not been discovered, two primary mechanisms have been proposed based on analogies with other non-ribosomally synthesized biomolecules.

Analogy to Glutathione and Carnosine Synthesis

It is conceivable that endomorphins are synthesized de novo by dedicated enzymes, similar to other small peptides like glutathione and carnosine.[6] These peptides are constructed by specific synthetase enzymes in an ATP-dependent manner, not on a ribosome. For instance, glutathione (γ-glutamylcysteinylglycine) is synthesized by two enzymes: γ-glutamylcysteine synthetase and glutathione synthetase.[6] This model suggests the existence of one or more "Endomorphin Synthetase" enzymes that would sequentially catalyze the formation of peptide bonds between the constituent amino acids (Tyr, Pro, Trp, Phe).

A hypothetical enzymatic pathway based on this model would involve a multi-enzyme complex or a series of individual enzymes.

Caption: A hypothetical multi-enzyme pathway for the non-ribosomal synthesis of Endomorphin-1.

Reversal of Peptide Hydrolase Activity

Another proposed route involves the reversal of the catalytic activity of peptide hydrolases (proteases).[6] Based on experiments involving the injection of [³H]-Tyr-Pro into the rat brain, it was suggested that endomorphins could be produced by ligating precursor dipeptides. However, the experimental support for this hypothesis remains weak, as a radioactive peptide with the HPLC retention time of Endomorphin-1 was not observed.[6]

Functional Data of Endomorphin-1

While biosynthetic data is scarce, the functional characteristics of Endomorphin-1 are well-documented. Its high affinity and selectivity for the μ-opioid receptor are central to its potent analgesic effects.[1]

| Parameter | Value | Receptor Target | Notes |

| Binding Affinity (Ki) | ~0.3-1.0 nM | μ-opioid receptor (MOR) | Varies slightly by assay conditions. |

| Selectivity | >1,000-fold | MOR vs. δ- and κ-receptors | Considered one of the most selective endogenous ligands for MOR. |

| Analgesic Potency | Equipotent with Morphine | N/A | Demonstrated in various animal models of pain.[1] |

Table 1: Summary of quantitative functional data for Endomorphin-1. No quantitative data for its proposed non-ribosomal synthesis is currently available.

Experimental Protocols

As the non-ribosomal synthesis of Endomorphin-1 is still a hypothesis, no validated experimental protocols exist for its study. Below is a description of the approach used in a key exploratory study, followed by a proposed hypothetical workflow for future investigations.

Protocol from Ronai et al. (2006) - An Investigative Approach

This protocol provides a summary of the methodology used to test the hypothesis of endomorphin synthesis from dipeptide precursors via reversed hydrolysis.

-

Objective: To determine if radiolabeled Tyr-Pro could be incorporated into endomorphin-like peptides in the rat brain.

-

Methodology:

-

Radiolabeling: Synthesis of the dipeptide precursor, Tyr-Pro, with a tritium ([³H]) label.

-

Administration: Intracerebroventricular (ICV) injection of [³H]-Tyr-Pro into anesthetized rats.

-

Incubation: Allowing time for potential metabolic incorporation in the brain.

-

Tissue Extraction: Sacrifice of the animals, dissection of the brain, and homogenization to extract peptides.

-

Separation & Detection: Use of High-Performance Liquid Chromatography (HPLC) to separate the peptide fractions from the brain extract.

-

Analysis: Monitoring the HPLC eluate for radioactivity at the known retention times for Endomorphin-1 and Endomorphin-2 standards.

-

-

Outcome: A radioactive peak corresponding to Endomorphin-2 was tentatively observed in only one of fifteen samples, and no peak was seen for Endomorphin-1, indicating this pathway is unlikely or occurs at extremely low levels.[6]

Proposed Hypothetical Workflow for Identifying NRPS Activity

This proposed workflow outlines a modern biochemical and proteomic approach to identify potential "Endomorphin Synthetase" activity in brain tissue.

Caption: A proposed workflow for the biochemical identification of Endomorphin-1 NRPS activity.

-

Methodology Detail:

-

Tissue Preparation: Homogenize brain regions known to contain Endomorphin-1 (e.g., hypothalamus, thalamus) in a suitable buffer.

-

Cell-Free System: Prepare a cell-free lysate by centrifugation to remove whole cells and organelles. This lysate will serve as the source of potential enzymes.

-

In Vitro Assay: Incubate the lysate with the four constituent amino acids (Tyrosine, Proline, Tryptophan, Phenylalanine), ATP, and necessary cofactors (like Mg²⁺). To distinguish newly synthesized peptide from endogenous stores, one of the amino acids should be a stable isotope-labeled version (e.g., ¹³C or ¹⁵N labeled Phenylalanine).

-

Detection: After incubation, terminate the reaction and analyze the mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specifically, search for the mass-to-charge ratio corresponding to Endomorphin-1 containing the heavy isotope.

-

Fractionation: If synthesis is detected, use chromatographic techniques (e.g., ion exchange, size exclusion) to separate the lysate into multiple fractions. Re-run the in vitro assay on each fraction to identify which one contains the synthetic activity.

-

Protein Identification: Subject the active fraction(s) to proteomic analysis (e.g., shotgun proteomics via LC-MS/MS) to identify all contained proteins. These become the candidates for the putative "Endomorphin Synthetase."

-

Conclusion and Future Outlook

The non-ribosomal synthesis of Endomorphin-1 remains a compelling hypothesis rooted in the consistent failure to identify a precursor gene. While direct experimental evidence is lacking, the existence of analogous non-ribosomal synthesis pathways for other small peptides in nature lends it plausibility. The primary challenge lies in the biochemical identification and characterization of the putative synthetase enzyme(s) from complex brain tissue.

For drug development professionals, confirmation of a non-ribosomal pathway would be a paradigm shift. It could unveil novel enzymatic targets for modulating endogenous opioid levels, offering a new therapeutic axis for pain management and other neurological conditions. Future research, leveraging advanced proteomics and biochemical assay techniques as outlined in this guide, will be critical to finally solving the long-standing mystery of endomorphin biosynthesis.

References

- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]

- 2. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid peptide - Wikipedia [en.wikipedia.org]

- 4. cris.unibo.it [cris.unibo.it]

- 5. Challenges and new opportunities for detecting endogenous opioid peptides in reward - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Search of the human proteome for endomorphin-1 and endomorphin-2 precursor proteins - PMC [pmc.ncbi.nlm.nih.gov]

Distribution of Endomorphin-1 in the Central Nervous System: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anatomical distribution of Endomorphin-1 (EM-1) within the central nervous system (CNS). EM-1 (Tyr-Pro-Trp-Phe-NH2) is an endogenous tetrapeptide that exhibits exceptionally high affinity and selectivity for the μ-opioid receptor (MOR), positioning it as a key subject of interest in pain modulation, neuroendocrine regulation, and the development of novel analgesics with potentially fewer side effects than traditional opioids.[1][2] This document details the localization of EM-1, the experimental methodologies used for its detection, and its primary signaling pathway.

Quantitative and Regional Distribution of Endomorphin-1

EM-1 is more widely and densely distributed throughout the brain than its counterpart, Endomorphin-2 (EM-2), which is found in greater concentrations in the spinal cord.[1][3] The distribution of EM-1 often, but not always, aligns with regions known to have a high density of μ-opioid receptors.[1][3] The following table summarizes the reported density of EM-1-like immunoreactive fibers in key regions of the rat central nervous system, based on foundational immunocytochemical studies.

Table 1: Relative Density of Endomorphin-1 Immunoreactive Fibers in the Rat CNS

| Brain Region | Sub-region | Reported Density of EM-1 Fibers | Associated Functions |

| Telencephalon | Septum, Diagonal Band, Nucleus Accumbens | Notable Staining | Reward, Motivation, Emotion |

| Bed Nucleus of the Stria Terminalis (BNST) | Notable Staining | Stress Response, Anxiety | |

| Amygdala | Notable Staining | Fear, Emotion Processing | |

| Diencephalon | Posterior Hypothalamus | Perikarya and Fibers Present | Autonomic Control, Stress |

| Paraventricular Thalamic Nucleus | Notable Staining | Arousal, Stress, Visceral Information | |

| Mesencephalon | Periaqueductal Gray (PAG) | Notable Staining | Pain Modulation (Descending Inhibition) |

| Metencephalon | Parabrachial Nucleus | Greatest Density Detected[3] | Pain and Visceral Sensation Relay |

| Locus Coeruleus | Notable Staining | Arousal, Stress, Autonomic Function | |

| Myelencephalon | Nucleus of the Solitary Tract (NTS) | Perikarya and Greatest Density Detected[3] | Autonomic Regulation, Nociception |

Data synthesized from descriptive findings in Martin-Schild et al. (1999).[3]

Experimental Protocols

The localization and quantification of EM-1 in the CNS are primarily accomplished through two key techniques: Immunohistochemistry (IHC) for anatomical mapping and Radioimmunoassay (RIA) for quantitative measurement in tissue homogenates.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution of EM-1 in thin sections of brain tissue by using antibodies that specifically bind to the peptide.

Objective: To identify the specific cells (perikarya) and nerve tracts (fibers) containing EM-1.

General Methodology:

-

Tissue Preparation:

-

Animals (typically rats or mice) are deeply anesthetized and transcardially perfused with a saline solution, followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

-

The brain and spinal cord are dissected, post-fixed in the same fixative for several hours, and then cryoprotected by immersion in a sucrose solution (e.g., 30% sucrose in PBS).

-

The tissue is then frozen and sectioned into thin slices (e.g., 30-50 µm) using a cryostat or vibrating microtome.

-

-

Immunostaining:

-

The free-floating sections are washed in PBS to remove the cryoprotectant.

-

To reduce non-specific antibody binding, sections are incubated in a blocking solution (e.g., PBS containing normal serum, like goat serum, and a detergent like Triton X-100).

-

Sections are incubated with a primary antibody raised against EM-1, typically overnight at 4°C. The antibody is diluted in the blocking solution to an optimized concentration.

-

After incubation, the sections are washed extensively in PBS to remove unbound primary antibodies.

-

-

Signal Detection and Visualization:

-

Sections are incubated with a secondary antibody that is conjugated to a reporter molecule (e.g., a fluorescent dye like Alexa Fluor 488 or an enzyme like horseradish peroxidase, HRP). This secondary antibody is designed to bind to the primary antibody.

-

For fluorescence, sections are washed, mounted on slides, and coverslipped with an anti-fade mounting medium. They are then visualized using a fluorescence or confocal microscope.

-

For enzymatic detection (e.g., HRP), a substrate solution (like diaminobenzidine, DAB) is added, which reacts with the enzyme to produce a colored precipitate. The sections are then washed, mounted, dehydrated, and coverslipped for visualization with a light microscope.

-

Radioimmunoassay (RIA)

RIA is a highly sensitive in-vitro assay used to measure the concentration of an antigen (EM-1) in a sample, such as a brain tissue homogenate.[4][5]

Objective: To quantify the total amount of EM-1 present in a specific, dissected CNS region.

General Methodology:

-

Sample Preparation:

-

Specific brain regions are dissected from fresh or frozen tissue.

-

The tissue is weighed and homogenized in an extraction buffer (e.g., acetic acid) to extract the peptides.

-

The homogenate is centrifuged, and the supernatant containing the peptide extract is collected and often lyophilized (freeze-dried). The sample is later reconstituted in RIA buffer.

-

-

Competitive Binding Reaction:

-

A known, fixed amount of radiolabeled EM-1 (the "tracer," typically labeled with ¹²⁵I) is mixed with a known, limited amount of a high-affinity antibody specific to EM-1.

-

The unknown sample (or a known standard for calibration) is added to this mixture.

-

The unlabeled EM-1 in the sample competes with the radiolabeled EM-1 for the limited binding sites on the antibody.[6][7] The higher the concentration of unlabeled EM-1 in the sample, the less radiolabeled EM-1 will be able to bind to the antibody.[6]

-

-

Separation and Detection:

-

After incubation, the antibody-bound EM-1 is separated from the free (unbound) EM-1. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex.[7]

-

The mixture is centrifuged to pellet the precipitated antibody-antigen complexes.

-

The radioactivity of the pellet (bound fraction) or the supernatant (free fraction) is measured using a gamma counter.

-

-

Quantification:

-

A standard curve is generated by plotting the radioactivity measured for known concentrations of unlabeled EM-1 standards.

-

The concentration of EM-1 in the unknown samples is determined by interpolating their radioactivity measurements onto the standard curve.[6]

-

Visualized Workflows and Pathways

Experimental Workflow for EM-1 Distribution Analysis

The following diagram illustrates the generalized workflow for determining the anatomical distribution and concentration of Endomorphin-1 in the central nervous system.

Caption: Workflow for EM-1 localization (IHC) and quantification (RIA).

Endomorphin-1 Signaling Pathway via the μ-Opioid Receptor

Endomorphin-1 exerts its effects by acting as a selective agonist at the μ-opioid receptor (MOR), which is a canonical G-protein coupled receptor (GPCR). The binding of EM-1 initiates an intracellular signaling cascade that ultimately leads to the inhibition of neuronal activity.

Caption: EM-1 signaling cascade through the μ-opioid receptor.

References

- 1. Endomorphins: novel endogenous mu-opiate receptor agonists in regions of high mu-opiate receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential distribution of endomorphin 1- and endomorphin 2-like immunoreactivities in the CNS of the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemical localization of endomorphin-1 and endomorphin-2 in immune cells and spinal cord in a model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. protocols.io [protocols.io]

- 7. revvity.com [revvity.com]

The Intricate Dance of Endomorphin-1 at the Mu-Opioid Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Endomorphin-1 (EM-1), a potent endogenous tetrapeptide, at the mu-opioid receptor (MOR). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction: The Significance of Endomorphin-1

Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) is an endogenous opioid peptide that exhibits remarkably high affinity and selectivity for the mu-opioid receptor, the primary target for many clinically used opioid analgesics.[1] Its unique pharmacological profile, including its potential for reduced side effects compared to traditional opioids, has made it a subject of intense research. Understanding the precise molecular interactions and signaling cascades initiated by EM-1 is crucial for the development of novel analgesics with improved therapeutic windows. This guide will dissect the binding, G-protein activation, and downstream signaling of EM-1 at the MOR.

Binding Affinity and Selectivity of Endomorphin-1

Endomorphin-1 binds to the mu-opioid receptor with high affinity, as determined by radioligand binding assays. These assays typically involve the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled ligand (in this case, EM-1). The inhibition constant (Ki) is a measure of the affinity of the ligand for the receptor.

| Ligand | Receptor | Ki (nM) | Reference Cell Line/Tissue |

| Endomorphin-1 | Mu-opioid | 0.36 | Mouse brain |

| Endomorphin-1 | Mu-opioid | 1.11 | CHO cells expressing human MOR |

| DAMGO | Mu-opioid | 0.69 | CHO cells expressing human MOR |

| Morphine | Mu-opioid | 1.0 - 10.0 | Various preparations |

Data compiled from multiple sources, specific conditions may vary.

Endomorphin-1 demonstrates a high degree of selectivity for the mu-opioid receptor over the delta and kappa-opioid receptors, with some studies showing a preference of over 4,000 and 15,000-fold, respectively.[1]

G-Protein Activation and Downstream Signaling

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), Endomorphin-1 initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins, specifically of the Gi/o family.

G-Protein Coupling

The activation of G-proteins can be quantified using the [35S]GTPγS binding assay, which measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation. The potency (EC50) and efficacy (Emax) of an agonist in stimulating this binding are key parameters. Studies have indicated that Endomorphin-1 can activate various Gi/o subtypes, including Gi1, Gi3, and Gz.[2]

| Ligand | Assay | EC50 (nM) | Emax (% of DAMGO) | Reference Cell Line/Tissue |

| Endomorphin-1 | [35S]GTPγS | 116.8 ± 28.8 | 85.6 ± 3.5 | MOR-CHO membranes |

| DAMGO | [35S]GTPγS | 41.8 ± 7.3 | 100 | MOR-CHO membranes |

| Morphine | [35S]GTPγS | - | - | - |

Data from a comparative study; direct comparison values for morphine were not provided in the same dataset.

Inhibition of Adenylyl Cyclase and cAMP Production

Activation of Gi/o proteins by the EM-1-bound MOR leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels is a hallmark of mu-opioid receptor activation. This can be measured through cAMP accumulation assays, where the ability of an agonist to inhibit forskolin-stimulated cAMP production is quantified.

| Ligand | Assay | IC50 (nM) | Emax (% Inhibition) | Reference Cell Line |

| Endomorphin-1 | cAMP Inhibition | 4.70 ± 2.20 | 67.8 ± 7.8 | MOR-CHO cells |

| DAMGO | cAMP Inhibition | 6.40 ± 0.69 | 65.5 ± 5.8 | MOR-CHO cells |

| Morphine | cAMP Inhibition | - | - | - |

Data from a comparative study; direct comparison values for morphine were not provided in the same dataset.

Biased Agonism: A Nuanced View of Endomorphin-1 Signaling

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. There is growing evidence to suggest that Endomorphin-1 may act as a biased agonist at the mu-opioid receptor.

Some studies indicate that Endomorphin-1 preferentially activates G-protein signaling and cAMP inhibition pathways over the recruitment of β-arrestin.[3][4] The recruitment of β-arrestin is another critical signaling pathway for many GPCRs, involved in receptor desensitization, internalization, and G-protein-independent signaling. The potential for reduced β-arrestin recruitment by Endomorphin-1 is a key area of investigation, as this pathway has been linked to some of the adverse effects of opioid therapy, such as tolerance and respiratory depression.

| Ligand | Assay | EC50 (nM) | Emax (% of EM-1) | Reference Cell Line |

| Endomorphin-1 | β-arrestin 2 Recruitment | - | 100 | CHO-K1 OPRM1 β-arrestin 2 cells |